Cytotoxic Activity Comparison: N-Alkylbromo-Benzothiazole Derivatives Exhibit Potent IC50 Values
In a series of substituted N-alkylbromo-benzothiazoles, the bromo-substituted derivative 11l demonstrated significant cytotoxic activity with an IC50 of 0.6 μM against the PC-3 prostate cancer cell line, which is 5-fold more potent than its activity against THP-1 leukemia cells (IC50 = 3 μM) and 16.5-fold more potent than against Caco-2 colon cancer cells (IC50 = 9.9 μM) [1]. This highlights the crucial role of the bromo-benzothiazole core in achieving potent and selective cytotoxicity, as non-brominated analogs in the same series exhibited substantially higher IC50 values, with the most active non-bromo compound showing an IC50 > 10 μM [1].
| Evidence Dimension | In vitro cytotoxic activity (IC50) |
|---|---|
| Target Compound Data | N-alkylbromo-benzothiazole derivative 11l: IC50 = 0.6 μM (PC-3), 3 μM (THP-1), 9.9 μM (Caco-2) |
| Comparator Or Baseline | Most active non-brominated analog in series: IC50 > 10 μM |
| Quantified Difference | >16.7-fold improvement in potency for the brominated derivative |
| Conditions | Sulforhodamine B (SRB) assay after 48 h exposure on human cancer cell lines |
Why This Matters
This establishes that the bromine atom on the benzothiazole scaffold is a critical determinant of anticancer potency, guiding researchers to select the brominated analog for further development.
- [1] Gill RK, Singh G, Sharma A, Bedi PMS, Saxena AK. Synthesis, cytotoxic evaluation, and in silico studies of substituted N-alkylbromo-benzothiazoles. Med Chem Res. 2013;22:4211-4222. View Source
